[Met]-beta-Amyloid (1-38)
Description
[Methionine]-beta-Amyloid (1-38) ([Met]-Aβ(1-38)) is a 38-amino acid peptide derived from the amyloid precursor protein (APP) via sequential proteolytic cleavage by beta- and gamma-secretases. It is part of the beta-amyloid (Aβ) family, which includes other isoforms such as Aβ(1-40), Aβ(1-42), and Aβ(1-43). Aβ(1-38) is less commonly studied than Aβ(1-42), which is strongly associated with Alzheimer’s disease (AD) due to its high aggregation propensity and neurotoxicity . However, Aβ(1-38) has garnered attention for its distinct biochemical behavior and pathological relevance, particularly in differentiating familial AD (FAD) from sporadic AD (SAD) .
Properties
Molecular Weight |
4262.8 |
|---|---|
sequence |
MDAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Beta-Amyloid Compounds
Beta-amyloid peptides vary in length and physicochemical properties, leading to differences in aggregation kinetics, toxicity, and disease associations. Below is a detailed comparison of Aβ(1-38) with Aβ(1-40), Aβ(1-42), and Aβ(1-43).
Biochemical and Pathological Properties
Disease-Specific Patterns
- Familial AD (FAD) vs. Sporadic AD (SAD):
Functional Roles
- Aβ(1-38): May act as a "stop signal" for gamma-secretase activity, limiting the production of longer, more toxic Aβ isoforms. Its elevated levels in SAD suggest compensatory mechanisms to reduce Aβ(1-42) burden .
- Aβ(1-42): Promotes microbial defense but becomes pathological when overproduced or aggregated .
- Aβ(1-40): Balances Aβ(1-42) toxicity and supports neuronal survival at low concentrations .
Key Research Findings and Data Tables
Table 1: Aβ Species Distribution in FAD vs. SAD (Immunohistochemistry)
| Aβ Species | FAD (PS1 E280A) | SAD | p-value | Reference |
|---|---|---|---|---|
| Aβ(1-38) | ↑ 1.5-fold | Baseline | <0.05 | |
| Aβ(1-42) | ↓ 2.0-fold | Baseline | <0.01 | |
| Aβ(1-43) | ↑ 1.8-fold | Baseline | <0.05 |
Table 2: Aggregation and Toxicity Profiles
| Aβ Species | Solubility | Oligomerization Rate | Neuronal Survival (in vitro) | Reference |
|---|---|---|---|---|
| Aβ(1-38) | High | Low | Moderate | |
| Aβ(1-42) | Low (aggregates) | High | Poor |
Implications for AD Research and Therapeutics
- Diagnostic Utility: Aβ(1-38) levels, combined with Aβ(1-42), could differentiate FAD from SAD in postmortem analyses .
- Therapeutic Targets: Gamma-secretase modulators that shift cleavage toward shorter Aβ species (e.g., Aβ(1-38)) may reduce neurotoxic Aβ(1-42) burden .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
